(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate
CAS No.: 610801-83-7
Cat. No.: VC2384406
Molecular Formula: C10H9ClO4S
Molecular Weight: 260.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 610801-83-7 |
|---|---|
| Molecular Formula | C10H9ClO4S |
| Molecular Weight | 260.69 g/mol |
| IUPAC Name | methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+ |
| Standard InChI Key | IRLXDBWFFKLKOD-AATRIKPKSA-N |
| Isomeric SMILES | COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl |
| SMILES | COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl |
| Canonical SMILES | COC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate possesses a complex molecular structure defined by several key functional groups. The compound consists of a phenyl ring substituted with a chlorosulfonyl group at position 3, which is further connected to an acrylate ester moiety. This arrangement creates a molecule with multiple reactive sites that can participate in various chemical transformations.
The molecular formula of this compound is C10H9ClO4S with a molecular weight of 260.69 g/mol . Its IUPAC name is methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate, which systematically describes its structural components.
Identification Parameters and Physical Properties
The following table summarizes the key identification parameters and physical properties of (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate:
| Property | Value |
|---|---|
| CAS Number | 610801-83-7 |
| Molecular Formula | C10H9ClO4S |
| Molecular Weight | 260.69 g/mol |
| IUPAC Name | methyl (E)-3-(3-chlorosulfonylphenyl)prop-2-enoate |
| Standard InChI | InChI=1S/C10H9ClO4S/c1-15-10(12)6-5-8-3-2-4-9(7-8)16(11,13)14/h2-7H,1H3/b6-5+ |
| Standard InChIKey | IRLXDBWFFKLKOD-AATRIKPKSA-N |
| Isomeric SMILES | COC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)Cl |
| PubChem Compound ID | 20780479 |
The standard chemical identifiers provided in the table, including InChI, InChIKey, and SMILES notations, provide unambiguous structural information that allows for precise identification of this compound in chemical databases and literature.
Synthesis Methods
Related Synthetic Processes
The synthesis of structurally similar compounds provides valuable insights into potential methods for preparing (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate. For instance, the synthesis of Belinostat, an anticancer drug, involves the related compound (E)-ethyl 3-(3-(chlorosulfonyl)phenyl)acrylate . In this process, an aminophenyl acrylate is converted to a chlorosulfonyl derivative, which suggests a similar approach might be applicable for synthesizing the methyl analog.
Applications and Reactivity
Chemical Reactivity Profile
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate exhibits high reactivity primarily due to its chlorosulfonyl group, making it particularly suitable for nucleophilic substitution reactions. The chlorosulfonyl functionality serves as an excellent leaving group, allowing for the formation of new chemical bonds when reacted with appropriate nucleophiles.
Additionally, the acrylate portion of the molecule can participate in various addition reactions, including Michael additions and Diels-Alder reactions, further expanding the compound's synthetic utility. The (E) configuration of the double bond influences the stereochemical outcome of these reactions, typically leading to stereoselective product formation.
Synthetic Applications
The unique combination of functional groups in (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate makes it valuable in synthesizing complex molecules and participating in polymerization processes. Key applications include:
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Serving as a building block in the synthesis of pharmaceutically relevant compounds
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Acting as a precursor for sulfonamide derivatives through reaction with amines
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Contributing to the development of new polymeric materials through its participation in polymerization reactions
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Functioning as an intermediate in the preparation of specialized reagents for organic synthesis
Environmental factors such as pH and temperature significantly affect the chemical processes involving this compound, influencing reaction rates, selectivity, and product distributions.
Research Findings and Analysis
Structure-Activity Relationships
Research into compounds containing chlorosulfonyl groups attached to phenyl rings, such as (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate, has revealed important structure-activity relationships. The position of the chlorosulfonyl group on the phenyl ring (meta in this case) affects the electronic distribution within the molecule, influencing its reactivity patterns and the properties of derivatives synthesized from it.
The acrylate functionality provides an additional reaction site that can be exploited in sequential transformations, allowing for the synthesis of compounds with multiple functional groups in defined spatial arrangements. This feature is particularly valuable in pharmaceutical development, where precise molecular architecture is often critical for biological activity.
Environmental Factors Affecting Reactivity
Research indicates that environmental factors, including pH and temperature, significantly affect the chemical processes involving (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate. These factors can influence:
Understanding these environmental influences is crucial for optimizing reactions involving this compound and developing effective synthetic methodologies.
Comparison with Similar Compounds
Structural Analogs
(E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate belongs to the broader category of 6-membered ring compounds, specifically those containing a benzene core with various functional groups . Within this family, it can be compared with several structural analogs:
| Compound | Key Differences | Similarities |
|---|---|---|
| (E)-Ethyl 3-(3-(chlorosulfonyl)phenyl)acrylate | Contains ethyl ester instead of methyl ester | Same core structure with chlorosulfonyl group and acrylate functionality |
| (E)-3-(3-(Chlorosulfonyl)phenyl)acrylic acid | Free carboxylic acid instead of methyl ester | Same phenyl-acrylate backbone with chlorosulfonyl group |
| (E)-Methyl 3-(4-(chlorosulfonyl)phenyl)acrylate | Chlorosulfonyl group at para position instead of meta | Same functional groups with different spatial arrangement |
These structural variations, though subtle, can significantly impact reactivity, physical properties, and applications of the compounds in synthetic chemistry.
Functional Group Contributions
The combination of functional groups in (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate creates a unique reactivity profile distinct from other substituted phenyl acrylates. The chlorosulfonyl group imparts high electrophilicity at the sulfur atom, making it susceptible to nucleophilic attack, while the α,β-unsaturated ester portion can participate in conjugate addition reactions.
This dual reactivity distinguishes (E)-Methyl 3-(3-(chlorosulfonyl)phenyl)acrylate from simpler substituted phenyl acrylates and contributes to its value as a versatile synthetic intermediate in complex molecule synthesis.
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